2-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid
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Overview
Description
2-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid is an aromatic carboxylic acid that contains both cyano and fluorine groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyano-2-fluorophenylboronic acid and 4-fluorobenzoic acid.
Coupling Reaction: A Suzuki-Miyaura coupling reaction is employed to couple the 3-cyano-2-fluorophenylboronic acid with 4-fluorobenzoic acid. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like tetrahydrofuran.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives such as acid chlorides or esters.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride in solvents such as diethyl ether.
Oxidation Reactions: Oxidizing agents like thionyl chloride or oxalyl chloride in solvents like dichloromethane.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives with various functional groups.
Reduction Reactions: Formation of amine derivatives.
Oxidation Reactions: Formation of acid chlorides or ester derivatives.
Scientific Research Applications
2-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The cyano and fluorine groups can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Cyano-2-fluorophenylboronic acid
- 4-(3-Cyano-2-fluorophenyl)nicotinic acid
- 3-Cyano-2,4-difluorophenylboronic acid
Uniqueness
2-(3-Cyano-2-fluorophenyl)-4-fluorobenzoic acid is unique due to the presence of both cyano and fluorine groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(3-cyano-2-fluorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7F2NO2/c15-9-4-5-11(14(18)19)12(6-9)10-3-1-2-8(7-17)13(10)16/h1-6H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWMAAJYZGJGHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=C(C=CC(=C2)F)C(=O)O)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80689832 |
Source
|
Record name | 3'-Cyano-2',5-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-14-9 |
Source
|
Record name | 3'-Cyano-2',5-difluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80689832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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